molecular formula C46H60ClN9O8S2 B12116672 deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2

deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2

Cat. No.: B12116672
M. Wt: 966.6 g/mol
InChI Key: RCVDOCQSBXOOSH-UHFFFAOYSA-N
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Description

This synthetic peptide features a cyclic structure likely formed via a disulfide bond between the two deamino-cysteine residues. Key modifications include:

  • DL-amino acids: A racemic mixture of D- and L-configured residues, which may enhance metabolic stability but reduce target specificity.
  • Phe(4-Cl): A para-chlorinated phenylalanine residue, likely enhancing lipophilicity and receptor binding through halogen interactions.

Properties

Molecular Formula

C46H60ClN9O8S2

Molecular Weight

966.6 g/mol

IUPAC Name

6-amino-N-[1-[[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C46H60ClN9O8S2/c1-26(2)40(46(64)55-38(25-66)45(63)53-35(41(49)59)21-27-10-14-30(47)15-11-27)56-42(60)34(9-5-6-19-48)52-44(62)37(23-29-24-50-33-8-4-3-7-32(29)33)54-43(61)36(51-39(58)18-20-65)22-28-12-16-31(57)17-13-28/h3-4,7-8,10-17,24,26,34-38,40,50,57,65-66H,5-6,9,18-23,25,48H2,1-2H3,(H2,49,59)(H,51,58)(H,52,62)(H,53,63)(H,54,61)(H,55,64)(H,56,60)

InChI Key

RCVDOCQSBXOOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The chlorinated phenylalanine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Nucleophiles like amines or thiols can react with the chlorinated phenylalanine under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 depends on its interaction with specific molecular targets. These interactions can involve:

    Binding to Receptors: The peptide may bind to cell surface receptors, triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.

    Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with small-molecule derivatives (–2) and hypothetical peptide analogs.

Feature Target Peptide Small-Molecule Analogs (–2)
Backbone Cyclic peptide with DL-amino acids Benzamide or pyridinecarboxamide scaffolds with heterocyclic substituents (e.g., isoxazole, thiazole)
Halogen Substitution Phe(4-Cl) for enhanced lipophilicity and binding 4-Cl, 4-Br, or nitro groups in aromatic/heterocyclic rings (e.g., Compound 25: 4-nitrophenyl; Formula I: 4-Cl)
Modifications Deamino-Cys (charge reduction), DL-residues (metabolic stability) Methyl, nitro, or cyano groups on heterocycles (e.g., Compound 35: 2-cyano-3-fluorophenyl)
Therapeutic Targets Likely protein-protein interactions (e.g., GPCRs, kinases) Enzymatic inhibition (e.g., cancer-associated kinases) or viral entry blockade
Pharmacokinetics Limited oral bioavailability; likely parenteral administration Improved oral absorption due to smaller size and lipophilic groups

Research Findings and Hypotheses

  • Anticancer Potential: The 4-Cl substitution aligns with Formula I compounds (), where halogenated aromatics enhance cytotoxicity. Peptide-based agents may offer tumor selectivity via receptor-mediated uptake .
  • Structural Limitations : The DL-configuration may reduce binding specificity compared to enantiopure small molecules (e.g., Compound 15’s stereospecific benzamide) .
  • Synergy with Heterocycles : While the target lacks heterocyclic rings, its disulfide bridge mimics the rigidity of thiazole/isoxazole systems in compounds, suggesting shared conformational strategies .

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